2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide
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Overview
Description
2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is a chemical compound with the molecular formula C10H15ClN2O It is known for its unique structure, which includes a chloro group, a cyclopropylethyl group, and a pyrazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropylethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chlorination: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrazole ring can interact with various enzymes and receptors. The cyclopropylethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is unique due to its pyrazolylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
AWRATXLUMIOEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC(=O)CCl |
Origin of Product |
United States |
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